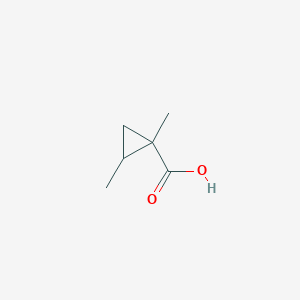

1,2-Dimethylcyclopropanecarboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-4-3-6(4,2)5(7)8/h4H,3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEAVAVRZYNYFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336617 | |

| Record name | 1,2-Dimethylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842132-32-5 | |

| Record name | 1,2-Dimethylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclopropanation via Isobutylene Oxide and Phosphonoacetic Acid Trialkyl Esters

The cyclopropanation reaction between isobutylene oxide (C₄H₈O) and phosphonoacetic acid triethyl ester (C₈H₁₇O₅P) represents a foundational synthetic route. Sodium hydride (NaH) in o-xylene facilitates deprotonation, enabling nucleophilic attack on the epoxide to form the cyclopropane ring. The reaction proceeds at 120°C for two hours, followed by alkaline hydrolysis using NaOH in ethanol to yield DMCPCA.

Critical Parameters

-

Molar Ratio : 1:1 stoichiometry between NaH and phosphonoacetic acid ester.

-

Hydrolysis : 1.2–1.5 equivalents of NaOH ensure complete saponification of the intermediate ester.

This method’s simplicity and use of commercially available reagents make it industrially viable, though the reliance on NaH introduces safety concerns due to hydrogen gas evolution during the reaction.

Biocatalytic Resolution for Enantiomerically Pure DMCPCA

Enzymatic Hydrolysis Using Candida antarctica Lipase

Racemic 2,2-dimethylcyclopropane carboxylic acid esters are resolved via lipase-mediated hydrolysis in t-butanol saturated with ammonia gas. Candida antarctica lipase B selectively hydrolyzes the (S)-enantiomer at 40°C, yielding (S)-2,2-dimethylcyclopropanecarboxamide. Subsequent recrystallization in methanol achieves 99% optical purity at a 40% yield.

Process Optimization

-

Temperature : 20–45°C balances reaction rate and enzyme stability.

-

Reusability : Immobilized lipase retains activity over multiple cycles.

While this method produces high-purity enantiomers, its lower yield and dependence on specialized enzymes may increase production costs.

Industrial Applications and Scalability Considerations

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The hydrogen atoms on the cyclopropane ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

1,2-Dimethylcyclopropanecarboxylic acid serves as a critical intermediate in the synthesis of various pharmaceuticals. Its chiral nature allows for the development of drugs targeting specific biological pathways, enhancing therapeutic efficacy. Notably, it has been utilized in the synthesis of compounds that exhibit anti-inflammatory and anticancer properties.

Case Study: Synthesis of Anticancer Agents

- Researchers have explored the use of this compound derivatives in developing anticancer agents. Studies indicate that these derivatives can inhibit specific enzymes involved in cancer cell proliferation, showcasing potential for targeted cancer therapies.

Agricultural Chemistry

In agricultural applications, this compound is employed in formulating agrochemicals. It enhances the efficacy of pesticides and herbicides, contributing to improved crop yields while minimizing environmental impact. Its role as a building block for synthesizing more complex agrochemical structures is particularly noteworthy.

Application Example: Pesticide Formulation

- The compound has been incorporated into formulations that improve the persistence and effectiveness of insecticides against pests, thereby reducing the frequency of application needed by farmers.

Flavor and Fragrance Industry

The compound is utilized in creating unique flavor profiles and fragrances. Its ability to impart specific sensory attributes makes it valuable for food and cosmetic manufacturers aiming to innovate their products.

Market Insights:

- The flavor and fragrance industry has seen a growing trend towards natural and synthetic blends where this compound plays a role in enhancing product appeal through olfactory properties.

Material Science

In material science, this compound is incorporated into polymer chemistry to produce specialized materials with tailored mechanical properties. This application benefits various industries including automotive and construction.

Example: Polymer Development

- The compound has been used as a monomer in synthesizing polymers that exhibit enhanced durability and resistance to environmental stressors.

Research Applications

As a versatile building block in organic synthesis, this compound facilitates advancements in both academic and industrial research. It is often used to synthesize complex organic molecules that are pivotal in various scientific studies.

Research Highlights:

- Academic studies have demonstrated its utility in exploring enzyme interactions and stereochemistry due to its chiral characteristics.

Data Tables

| Application Area | Specific Uses | Impact |

|---|---|---|

| Pharmaceutical Development | Synthesis of anticancer agents | Enhanced therapeutic efficacy |

| Agricultural Chemistry | Formulation of pesticides | Improved crop yields |

| Flavor & Fragrance Industry | Creation of unique flavors/fragrances | Increased product innovation |

| Material Science | Development of specialized polymers | Enhanced durability |

| Research Applications | Building block for complex organic synthesis | Advancements in organic chemistry |

Wirkmechanismus

The mechanism of action of 1,2-dimethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. For instance, in the synthesis of Cilastatin, the compound acts as a chiral intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient . The pathways involved in these transformations include enzymatic hydrolysis and esterification reactions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table highlights key structural analogs of 1,2-dimethylcyclopropanecarboxylic acid, emphasizing substituent differences and their implications:

Physicochemical Properties

- Ring Strain and Reactivity: The cyclopropane ring in this compound introduces significant ring strain (~27 kcal/mol), enhancing its reactivity compared to non-cyclic carboxylic acids. This strain is mitigated in analogs like permethrinic acid by electron-withdrawing groups (e.g., dichlorovinyl), which stabilize the molecule .

- Solubility and Stability : Methyl ester derivatives (e.g., dimethyl 1,2-cyclopropanedicarboxylate) exhibit higher lipophilicity compared to the carboxylic acid form, making them more suitable for organic solvents in synthesis .

Research Findings and Data

Toxicological Data

- Permethrinic Acid : As a pyrethroid metabolite, it is associated with occupational health risks (e.g., night cough in farmworkers) due to prolonged exposure .

Key Differences and Implications

- Functional Groups: The presence of chlorine atoms in permethrinic acid increases its environmental persistence compared to the non-halogenated this compound .

- Bioactivity : Methyl esters (e.g., dimethyl 1,2-cyclopropanedicarboxylate) are less bioactive than carboxylic acids but serve as versatile intermediates in drug discovery .

Biologische Aktivität

1,2-Dimethylcyclopropanecarboxylic acid (DMCCA) is a cyclopropane derivative that has garnered attention in various fields, including medicinal chemistry and environmental science. This compound exhibits unique biological activities, particularly in relation to its potential therapeutic applications and implications in pesticide toxicity. This article reviews the biological activity of DMCCA, highlighting key findings from recent research studies, case studies, and relevant data.

This compound is characterized by its cyclopropane structure with two methyl groups and a carboxylic acid functional group. Its chemical formula is , and it has a molecular weight of approximately 100.12 g/mol. The compound is known to undergo various chemical reactions, including oxidation and esterification, making it versatile in synthetic applications.

Anticancer Potential

Recent studies have indicated that DMCCA may have potential as an anticancer agent. For instance, it has been identified as an intermediate in the synthesis of tricyclic compounds that exhibit inhibitory effects on cancer cell proliferation. In particular, research suggests that DMCCA could influence MAP kinase pathways, which are crucial for cell signaling in cancer progression .

Pesticide Metabolism and Toxicity

DMCCA is also studied in the context of pesticide metabolism. It has been identified as a metabolite of certain pyrethroid pesticides, such as lambda-cyhalothrin. Studies have shown that exposure to these pesticides can lead to the formation of DMCCA in biological systems, raising concerns about its potential nephrotoxic effects . A case-control study highlighted the presence of DMCCA among other metabolites in urine samples from individuals exposed to agricultural chemicals, suggesting a need for further investigation into its health impacts .

Case Study 1: Kidney Function and Pesticide Exposure

In a nested case-control study involving young adults in Nicaragua at risk for Mesoamerican nephropathy (MeN), researchers analyzed urinary concentrations of various pesticides, including those metabolized to DMCCA. Although no direct association was found between DMCCA levels and declining kidney function, the study underscored the importance of monitoring pesticide metabolites in populations exposed to agricultural chemicals .

Case Study 2: Risk Assessment of Pyrethroid Metabolites

A comprehensive risk assessment conducted within the HBM4EU framework evaluated the combined risks of pyrethroid exposure using biomonitoring data. DMCCA was among the metabolites analyzed, with findings indicating varying levels of exposure across different demographics. The results emphasized the necessity for establishing guidance values for human biomonitoring concerning pesticide metabolites like DMCCA .

Table 1: Summary of Biological Activities and Findings Related to DMCCA

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,2-dimethylcyclopropanecarboxylic acid, and how do reaction conditions influence cyclopropane ring formation?

- Methodological Answer : The cyclopropane ring in this compound is typically synthesized via carbene addition to alkenes or ring-closing reactions. For example, dichlorocarbene intermediates generated from chloroform under strong bases (e.g., NaOH) can react with allylic alcohols or esters to form cyclopropane derivatives. Reaction conditions such as temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or ethers), and steric effects of substituents critically influence ring strain and yield. Optimization requires balancing steric hindrance from methyl groups and electronic stabilization of intermediates .

Q. What chromatographic techniques are effective for purifying this compound, and how can solvent systems be optimized?

- Methodological Answer : Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) is effective for isolating the carboxylic acid form. For impurities with similar polarity, silica gel column chromatography using ethyl acetate/hexane mixtures (1:3 to 1:1 ratios) can separate stereoisomers. Pre-purification via acid-base extraction (e.g., partitioning between aqueous HCl and diethyl ether) removes non-acidic byproducts. Evidence from cyclopropane dicarboxylic acid purification supports these methods .

Q. How can spectroscopic methods (NMR, IR) confirm the structure and stereochemistry of this compound?

- Methodological Answer :

- ¹H NMR : Cyclopropane protons appear as distinct multiplets (δ 1.0–2.0 ppm), with coupling constants (J = 4–8 Hz) indicating ring strain. Methyl groups adjacent to the ring show deshielded singlets.

- ¹³C NMR : The cyclopropane carbons resonate at δ 15–25 ppm, while the carboxylic carbon appears at δ 170–175 ppm.

- IR : A strong C=O stretch (~1700 cm⁻¹) confirms the carboxylic acid moiety.

Stereochemical assignments require NOESY or computational modeling to resolve cis/trans isomerism .

Advanced Research Questions

Q. What computational approaches are suitable for analyzing the ring strain and stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can quantify ring strain energy by comparing optimized geometries of cyclopropane derivatives to strain-free analogs. Molecular dynamics simulations predict thermal stability under reaction conditions. Experimental validation includes comparing computed ΔfH° (enthalpy of formation) with calorimetric data from NIST thermochemical databases .

Q. How can membrane-based solvent extraction (MBSE) improve recovery efficiency of this compound from complex mixtures?

- Methodological Answer : MBSE using hollow-fiber (HF) contactors with organic solvents (e.g., trioctylamine in decanol) selectively extracts the carboxylic acid via ion-pair formation. Pertraction through bulk liquid membranes (pH-driven transport) achieves >90% recovery from aqueous waste streams. Optimization parameters include pH (2–4 for protonation), solvent viscosity, and membrane pore size. This method outperforms traditional distillation for heat-sensitive compounds .

Q. What strategies mitigate racemization in stereospecific reactions involving this compound derivatives?

- Methodological Answer :

- Chiral Catalysts : Use enantiopure catalysts (e.g., Rh(II) carboxylates) for asymmetric cyclopropanation to minimize racemic byproducts.

- Low-Temperature Conditions : Reactions below –20°C reduce thermal racemization of strained cyclopropane intermediates.

- Protecting Groups : Temporary esterification (e.g., methyl or tert-butyl esters) stabilizes the carboxylic acid during synthesis.

Evidence from pharmaceutical cyclopropane derivatives supports these approaches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.